Boc-grr-amc
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Overview
Description
Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin (Boc-GRR-AMC) is a synthetic tripeptide substrate. It is commonly used in biochemical assays to study protease activity, particularly for enzymes such as metacaspases and flavivirus proteases like those from the West Nile virus, yellow fever virus, and dengue virus .
Mechanism of Action
Target of Action
Boc-GRR-AMC primarily targets proteases, specifically the NS2B-NS3 proteases of flaviviruses such as West Nile virus (WNV), yellow fever virus, and dengue virus . It is also cleaved by type II metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana . These proteases play crucial roles in the life cycle of these organisms, making this compound a valuable tool for studying these enzymes.
Mode of Action
This compound interacts with its targets by serving as a substrate for the proteases. The proteases cleave this compound, liberating the fluorophore AMC . This cleavage can be monitored using fluorescence, allowing researchers to profile the substrate specificity of the proteases or determine the optimal pH for their activity .
Biochemical Pathways
The cleavage of this compound by the target proteases is part of the broader proteolytic pathways of these organisms. In flaviviruses, the NS2B-NS3 proteases are involved in the processing of the viral polyprotein, a crucial step in the viral life cycle . In Arabidopsis thaliana, the metacaspases Atmc4 and Atmc9 are implicated in programmed cell death .
Result of Action
The cleavage of this compound results in the release of the fluorophore AMC, which can be detected by fluorescence . This provides a readout of protease activity, allowing researchers to study the function of these enzymes in detail .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the proteases it targets can be pH-dependent . Therefore, the pH of the environment can affect the cleavage of this compound and, consequently, the fluorescence signal. Other factors, such as temperature and the presence of other molecules, may also influence its action.
Biochemical Analysis
Biochemical Properties
Boc-GRR-AMC interacts with several enzymes, proteins, and other biomolecules. It is a substrate for flavivirus proteases such as West Nile virus protease, yellow fever virus NS3 protease, and dengue virus NS2B-NS3 protease. It is also cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. These interactions are crucial for the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, when used as a substrate for the NS2B-NS3 proteases of the West Nile Virus, it can help in profiling the substrate specificity of these enzymes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a substrate for certain enzymes, leading to its cleavage. For example, it is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. This cleavage can lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin involves the stepwise assembly of the tripeptide sequence Boc-Gly-Arg-Arg, followed by the attachment of the 7-amino-4-methylcoumarin moiety. The process typically involves:
Protection of Amino Groups: The amino groups of glycine and arginine are protected using tert-butoxycarbonyl (Boc) groups.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA).
Coumarin Attachment: The 7-amino-4-methylcoumarin is attached to the tripeptide using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of protected amino acids and coupling reagents.
Automated Peptide Synthesis: Use of automated peptide synthesizers to assemble the tripeptide sequence.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by proteases such as metacaspases and flavivirus proteases.
Common Reagents and Conditions
Enzymatic Cleavage: The compound is incubated with specific proteases in a suitable buffer (e.g., Tris-HCl) at an optimal pH (typically around pH 7) and temperature (usually 37°C).
Major Products Formed
The major product formed from the enzymatic cleavage of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is the fluorescent molecule 7-amino-4-methylcoumarin .
Scientific Research Applications
Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is widely used in scientific research for:
Protease Activity Assays: It is used to study the activity and specificity of proteases such as metacaspases and flavivirus proteases.
Drug Discovery: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biochemical Studies: It is used to determine the optimal pH and other conditions for protease activity.
Cell Biology: The compound helps in studying programmed cell death and other cellular processes involving proteases
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Arg-Arg-7-amino-4-methylcoumarin (Boc-VRR-AMC): Another tripeptide substrate used for similar protease activity assays.
Boc-Gly-Arg-Arg-4-methylcoumarin (Boc-GRR-MC): A variant with a different coumarin derivative.
Boc-Gly-Arg-Arg-7-amino-4-trifluoromethylcoumarin (Boc-GRR-TFMC): A substrate with a trifluoromethyl group for enhanced fluorescence
Uniqueness
Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin is unique due to its specific cleavage by certain proteases and its use in fluorescence-based assays. Its high sensitivity and specificity make it a valuable tool in biochemical and cell biology research .
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOILQBHONVZOC-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N10O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Boc-GRR-amc in metacaspase research?
A1: this compound serves as a valuable tool for studying the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoans [ , ]. These enzymes play crucial roles in programmed cell death and stress responses. This compound acts as a substrate for metacaspases. Upon cleavage by the enzyme, the fluorescent molecule 7-amino-4-methylcoumarin (amc) is released, allowing for the detection and quantification of metacaspase activity.
Q2: How does the research described in the articles utilize this compound?
A2: The research articles employ this compound in the following ways:
- Characterizing Enzyme Activity: Researchers used this compound to determine the enzymatic activity of both purified recombinant metacaspases and metacaspase-like activity in protein extracts from plant tissues [ ]. This helped them understand the enzyme's substrate preference and the influence of factors like pH.
- Investigating Gene Function: By measuring this compound cleavage in plants with altered metacaspase gene expression, researchers could infer the role of specific metacaspases in processes like flower senescence [ ].
Q3: Are there other substrates similar to this compound used in metacaspase research?
A3: Yes, while this compound is commonly used, researchers also utilize other fluorogenic substrates with different amino acid sequences to investigate the substrate specificity of metacaspases. The choice of substrate depends on the specific research question and the metacaspase being studied. One example mentioned in the articles is Pyr-RTKR-amc, which showed even higher catalytic efficiency with the Japanese encephalitis virus NS3 protease [ ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.